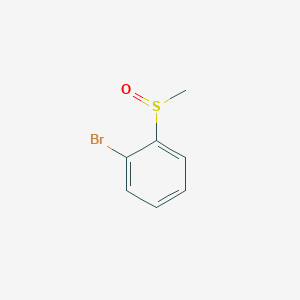

1-Bromo-2-(methylsulfinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNHMHLNXXGWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7321-58-6 | |

| Record name | 1-bromo-2-methanesulfinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-(methylsulfinyl)benzene

Abstract

1-Bromo-2-(methylsulfinyl)benzene is a versatile bifunctional aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its unique electronic and steric properties, arising from the ortho-positioning of a bromine atom and a methylsulfinyl group, enable a wide range of selective chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key reactivity patterns—including its role as a precursor for benzyne and in directed metalation reactions—and its applications in the synthesis of complex molecules relevant to pharmaceutical and materials science research. Safety protocols and detailed characterization data are also presented to provide a holistic resource for researchers and drug development professionals.

Introduction and Significance

This compound, a substituted aromatic sulfoxide, holds significant value as a chemical building block.[1] The molecule features a bromine atom, which acts as a versatile handle for cross-coupling reactions and a leaving group in nucleophilic aromatic substitution or elimination reactions. Adjacent to it, the methylsulfinyl group is a powerful directing group and a chiral auxiliary.[2][3] This ortho-arrangement allows for sophisticated synthetic strategies that would be challenging with other substitution patterns.

The sulfoxide moiety is strongly electron-withdrawing and can coordinate to metals, making it an excellent directing group for ortho-lithiation (Directed ortho Metalation, DoM).[4] This allows for the selective functionalization of the C6 position of the benzene ring.[1] Furthermore, the combination of the sulfoxide and the adjacent bromine atom facilitates the generation of a highly reactive benzyne intermediate upon treatment with a strong base. These distinct reactivity modes make this compound a powerful precursor for constructing complex, polysubstituted aromatic systems, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. Proper storage in a dry, sealed container at room temperature is recommended to ensure its stability.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 7321-58-6 | [1] |

| Molecular Formula | C₇H₇BrOS | [1] |

| Molecular Weight | 219.10 g/mol | [1] |

| Appearance | White to off-white solid | [5] (by analogy) |

| Storage | Sealed in dry, room temperature | [1][6] |

Table 2: Spectroscopic Data (Predicted & Representative)

While a specific, published spectrum for this exact isomer was not found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | ~2.7-3.0 ppm (s, 3H): Methyl protons (S-CH₃). ~7.2-8.0 ppm (m, 4H): Aromatic protons, exhibiting complex splitting patterns due to their distinct chemical environments and coupling. The proton ortho to both the sulfoxide and bromine (at C6) would likely be the most deshielded. |

| ¹³C NMR | ~40-45 ppm: Methyl carbon (S-CH₃). ~120-145 ppm: Six distinct aromatic carbon signals. The carbon bearing the sulfoxide group (C2) and the carbon bearing the bromine (C1) would be significantly shifted. |

| IR (KBr, cm⁻¹) | ~1030-1050 cm⁻¹: Strong S=O stretching band. ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~1400-1600 cm⁻¹: Aromatic C=C stretching. ~600-800 cm⁻¹: C-Br stretching. |

| Mass Spec. (EI) | M⁺ at m/z 218/220: Isotopic pattern characteristic of one bromine atom. |

Synthesis and Purification

The most direct and common route for the synthesis of this compound is the controlled oxidation of its sulfide precursor, 2-bromophenyl methyl sulfide (2-bromothioanisole).[1]

Causality in Synthesis: The Oxidation Challenge

The core challenge in this synthesis is achieving selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone. The choice of oxidant and strict control over reaction conditions (temperature, stoichiometry) are paramount.

-

Why use specific oxidants? Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective because they can be precisely measured.[7][8] Hydrogen peroxide in acetic acid is another common method, but it can be more aggressive if not properly cooled.[9]

-

Why is temperature control critical? Sulfide oxidation is an exothermic process. Allowing the temperature to rise significantly increases the rate of the second oxidation step (sulfoxide to sulfone), leading to impurities that can be difficult to separate. Maintaining the reaction at or below room temperature (often 0 °C) is crucial for selectivity.[10]

Detailed Experimental Protocol: Oxidation of 2-Bromothioanisole

This protocol is adapted from established procedures for the oxidation of aryl sulfides.[9][10]

Step 1: Reaction Setup

-

Dissolve 2-bromothioanisole (1.0 eq.) in a suitable solvent like chloroform, dichloromethane, or acetic acid in a round-bottomed flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

Step 2: Oxidation

-

Slowly add a solution of the oxidant (e.g., 1.0-1.1 equivalents of m-CPBA or 1.0 equivalent of 30% H₂O₂ in acetic acid) dropwise to the cooled sulfide solution over 20-30 minutes.

-

Rationale: Adding the oxidant slowly prevents a sudden temperature spike, ensuring selectivity for the sulfoxide.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfide is consumed (typically 2-4 hours).

Step 3: Work-up and Isolation

-

Once the reaction is complete, quench any remaining oxidant. For m-CPBA, this can be done by washing with a saturated sodium bisulfite solution. For H₂O₂, quenching with a mild reducing agent or careful neutralization is effective.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove acidic byproducts) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Step 4: Purification

-

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.[10]

-

Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the two ortho substituents, opening pathways for selective functionalization.

Directed ortho-Metalation (DoM)

The sulfoxide group is a powerful Directed Metalation Group (DMG).[3][4] When treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it directs deprotonation exclusively to the adjacent ortho position (C6).[1]

-

Mechanism Insight: The lithium cation coordinates to the Lewis basic sulfoxide oxygen, positioning the base to abstract the sterically accessible C6 proton. This generates a stabilized aryllithium intermediate that can be trapped by a wide variety of electrophiles (E+), such as aldehydes, ketones, alkyl halides, or silyl chlorides. This provides a highly regioselective method for introducing a third substituent onto the ring.[11][12]

Diagram: Directed ortho-Metalation Workflow

The following diagram illustrates the DoM process for introducing an electrophile at the C6 position.

Caption: Directed ortho-metalation (DoM) of this compound.

Benzyne Formation

Treatment of this compound with a very strong base that is also nucleophilic, such as tert-butyllithium or sodium amide, can lead to the formation of a benzyne intermediate.

-

Mechanism Insight: In this case, the base can abstract the proton at the C3 position, which is ortho to the bromine atom. The resulting carbanion rapidly eliminates the bromide ion, generating the highly strained and reactive 2,3-benzyne (aryne) intermediate. This intermediate can then be trapped by various nucleophiles or dienes (in a [4+2] cycloaddition), providing a powerful method for synthesizing complex fused-ring systems.

Cross-Coupling Reactions

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds at the C1 position, enabling the introduction of aryl, alkyl, amino, or alkoxy groups. The sulfoxide group is generally stable under these conditions, making this a viable strategy for further molecular elaboration.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity imparted by its bromo and methylsulfinyl substituents. Its ability to undergo selective directed ortho-metalation, participate in cross-coupling reactions, and serve as a benzyne precursor makes it a powerful tool for the construction of highly functionalized aromatic compounds. A thorough understanding of its properties, synthesis, and reactivity patterns, as detailed in this guide, is essential for its effective application in pharmaceutical discovery and advanced materials research.

References

-

Title: ortho-Metalation of enantiopure aromatic sulfoxides and stereocontrolled addition to imines Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Directed ortho metalation Source: Wikipedia URL: [Link]

-

Title: ortho-Metalation of Enantiopure Aromatic Sulfoxides and Stereocontrolled Addition to Imines Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]

-

Title: Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Source: Semantic Scholar URL: [Link]

-

Title: Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution Source: Royal Society of Chemistry Publishing URL: [Link]

-

Title: Supporting Information (General spectral data for related compounds) Source: ACS Publications URL: [Link]

-

Title: A procedure for dissolving a product in hot EtOH for purification Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene Source: PrepChem.com URL: [Link]

-

Title: Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone Source: ResearchGate URL: [Link]

-

Title: Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane Source: Doc Brown's Chemistry URL: [Link]

-

Title: Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of bromobenzene Source: The Royal Society of Chemistry URL: [Link]

-

Title: 1H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent? Source: Reddit URL: [Link]

-

Title: Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts Source: ACS Publications, Chemical Reviews URL: [Link]

-

Title: C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Selective Synthesis of Ortho-Substituted 2-Aryl-3-Phenyl-1,3-Thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone® Source: ResearchGate URL: [Link]

-

Title: C–H coupling reactions directed by sulfoxides: teaching an old functional group new tricks Source: The University of Manchester Research Explorer URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. | Semantic Scholar [semanticscholar.org]

- 3. Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. 7321-58-6|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ortho-Metalation of enantiopure aromatic sulfoxides and stereocontrolled addition to imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

1-Bromo-2-(methylsulfinyl)benzene CAS number 7321-58-6

An In-depth Technical Guide to 1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6)

Introduction: A Strategic Synthetic Intermediate

This compound, registered under CAS number 7321-58-6, is a highly functionalized aromatic compound that has emerged as a strategic building block in modern organic synthesis.[1] Its molecular structure, featuring a bromine atom and a methylsulfinyl group positioned ortho to each other on a benzene ring, provides a unique combination of reactive sites.[1][2] This arrangement is not a random assortment of functional groups; it is a carefully orchestrated platform for advanced chemical transformations. The interplay between the sterically demanding and electronically influential sulfoxide and the versatile bromo "handle" allows for sequential, highly controlled modifications, making it an invaluable precursor in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical research sectors.[1][3] This guide provides an in-depth examination of its synthesis, properties, core reactivities, and analytical characterization, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of a compound's physical properties is foundational to its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 7321-58-6 | PubChem[2] |

| Molecular Formula | C₇H₇BrOS | PubChem[2] |

| Molecular Weight | 219.10 g/mol | PubChem[2] |

| Exact Mass | 217.94010 Da | PubChem[2] |

| Appearance | White to off-white solid/powder | Thermo Fisher Scientific[4] |

| Topological Polar Surface Area | 36.3 Ų | PubChem[2] |

| XLogP3-AA | 1.7 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Storage and Stability: To maintain its integrity, the compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][5]

Safety Profile: According to GHS classifications, this compound is considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][6] It may also be harmful if swallowed (H302).[2][4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a fume hood, are mandatory to minimize exposure.[6][7]

Synthesis: The Controlled Oxidation Pathway

The most direct and prevalent method for synthesizing this compound is the selective oxidation of its sulfide precursor, 2-bromothioanisole (1-bromo-2-(methylthio)benzene).[1] The central challenge of this transformation is to introduce a single oxygen atom onto the sulfur center without over-oxidation to the corresponding sulfone. This requirement dictates the careful choice of oxidant and precise control of reaction conditions.

Caption: Synthetic route to this compound.

Protocol 1: Synthesis via Periodate Oxidation

This protocol is adapted from a well-established method for oxidizing aryl sulfides to sulfoxides, valued for its reliability and high selectivity.[8]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add powdered sodium metaperiodate (NaIO₄, 1.05 equivalents) to 200 mL of water.

-

Cooling: Cool the resulting suspension to 0°C using an ice-water bath. The rationale for cooling is to moderate the exothermic oxidation reaction, thereby preventing over-oxidation and improving selectivity for the sulfoxide.

-

Substrate Addition: Add 2-bromothioanisole (1.0 equivalent) to the cooled, stirred suspension.

-

Reaction: Allow the reaction mixture to stir vigorously at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is consumed (typically 12-18 hours).

-

Workup: Upon completion, filter the reaction mixture through a Büchner funnel to remove the sodium iodate byproduct. Wash the filter cake with three portions of dichloromethane (CH₂Cl₂).

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with CH₂Cl₂.

-

Purification: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct and complementary reactivity of its two key functional groups.

Sulfoxide-Directed ortho-Metalation (DoM)

The methylsulfinyl group is a potent ortho-directing group in metalation reactions. Its ability to coordinate with strong lithium bases, such as lithium diisopropylamide (LDA), positions the base to selectively abstract the proton at the C6 position, which is adjacent to the sulfoxide and ortho to the bromine.[1] This generates a highly reactive aryllithium intermediate that can be trapped by a wide array of electrophiles, enabling the regioselective introduction of a new functional group. This is a cornerstone transformation, as direct electrophilic substitution of the aromatic ring is disfavored due to the deactivating nature of both the bromo and sulfinyl substituents.[1]

Caption: Directed ortho-Metalation (DoM) workflow.

Protocol 2: Directed ortho-Metalation and Trapping

-

Reaction Setup: To an oven-dried, three-neck flask under an argon atmosphere, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to maintain the stability of the aryllithium intermediate and prevent side reactions.

-

Base Addition: Slowly add a solution of freshly prepared LDA (1.1 eq.) in THF dropwise via a syringe, ensuring the internal temperature remains below -70°C.

-

Lithiation: Stir the mixture at -78°C for 1-2 hours to ensure complete formation of the lithiated species.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, methyl iodide, trimethylsilyl chloride; 1.2 eq.) in THF dropwise.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a classic and reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position. The strategic value lies in the ability to first functionalize the C6 position via DoM and then subsequently modify the C1 position via cross-coupling, enabling the synthesis of highly substituted and complex aromatic scaffolds from a single starting material.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Bromo-2-methanesulfinylbenzene | C7H7BrOS | CID 11074873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. 7321-58-6|this compound|BLD Pharm [bldpharm.com]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-2-(methylsulfinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 1-Bromo-2-(methylsulfinyl)benzene, a versatile building block in organic synthesis. Moving beyond a simple recitation of facts, this document delves into the nuanced interplay of its constituent atoms, exploring the causality behind its structural and electronic properties. The information presented herein is grounded in both established chemical principles and computational modeling, offering a robust resource for professionals in research and development.

Foundational Overview: Synthesis and Physicochemical Properties

This compound (CAS No. 7321-58-6) is an aromatic sulfoxide characterized by a benzene ring substituted with a bromine atom and a methylsulfinyl group at the ortho position.[1] Its molecular formula is C₇H₇BrOS, with a corresponding molecular weight of 219.10 g/mol . This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[2]

The primary and most direct route to this compound is through the selective oxidation of its sulfide precursor, 2-bromophenyl methyl sulfide. This transformation requires careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide in acetic acid being a common and environmentally benign choice.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7321-58-6 | [1] |

| Molecular Formula | C₇H₇BrOS | |

| Molecular Weight | 219.10 g/mol | |

| Appearance | (Predicted) White to off-white solid | |

| Solubility | Soluble in common organic solvents |

The Molecular Architecture: A Computational Perspective

In the absence of experimental crystallographic data for this compound, computational chemistry provides a powerful tool for elucidating its three-dimensional structure. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, were employed to determine the optimized molecular geometry.[4][5][6] This level of theory is well-established for providing reliable geometric parameters for organic molecules.[5]

The optimized structure reveals a nuanced arrangement of the substituents on the benzene ring. The presence of the sterically demanding bromo and methylsulfinyl groups in an ortho relationship induces some deviation from a perfectly planar benzene ring, although the core aromaticity is maintained.

Caption: Ball-and-stick model of this compound.

Table 2: Predicted Geometric Parameters for this compound (DFT B3LYP/6-31G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.89 | C1-C2-S | 122.5 |

| C-S | 1.80 | C2-S-O | 106.0 |

| S=O | 1.50 | C2-S-C(methyl) | 100.5 |

| S-C(methyl) | 1.82 | O=S-C(methyl) | 107.0 |

| C-C (aromatic) | 1.39 - 1.40 | C-C-C (aromatic) | 118.5 - 121.0 |

Note: These values are computationally derived and await experimental verification.

Spectroscopic Signature: Corroborating the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and methyl protons. The four aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm) due to their distinct chemical environments and spin-spin coupling. The methyl protons of the sulfinyl group will present as a singlet in the upfield region (around δ 2.7-3.0 ppm).

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The six aromatic carbons will resonate in the δ 120-150 ppm range, with the carbons directly attached to the bromine and sulfinyl groups exhibiting characteristic chemical shifts. The methyl carbon will appear at a higher field, typically in the δ 40-45 ppm range.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (δ) | Assignment | Predicted ¹³C Chemical Shift (δ) |

| Aromatic H | 7.2 - 7.9 (m, 4H) | C-Br | ~118 |

| Methyl H | ~2.8 (s, 3H) | C-S | ~148 |

| Aromatic CH | 125 - 135 | ||

| Methyl C | ~43 |

Note: Predicted values are based on empirical models and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands. A strong band in the region of 1030-1050 cm⁻¹ is indicative of the S=O stretching vibration. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 218 and a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Electronic Properties and Reactivity

The electronic nature of the bromo and methylsulfinyl substituents significantly influences the reactivity of the benzene ring. Both groups are deactivating towards electrophilic aromatic substitution, meaning the ring is less reactive than unsubstituted benzene.[2] The bromine atom is an ortho, para-director, while the methylsulfinyl group is a meta-director. In cases of competing directing effects in ortho-substituted benzenes, the outcome of a reaction can be complex and dependent on the specific reaction conditions.[7][8]

The sulfinyl group itself is a key site of reactivity. It can be further oxidized to a sulfone or reduced to a sulfide. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents at the 1-position. The ortho-lithiation of the benzene ring, directed by the sulfinyl group, is another important synthetic transformation.

Caption: Synthetic and reactivity pathways of this compound.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound via Oxidation

This protocol describes a general method for the oxidation of 2-bromophenyl methyl sulfide to this compound using hydrogen peroxide in acetic acid.[3]

Materials:

-

2-Bromophenyl methyl sulfide

-

Glacial acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium hydroxide solution (e.g., 4 M)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2-bromophenyl methyl sulfide (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add hydrogen peroxide (30% aq., 1.1-1.5 equivalents) to the stirred solution at room temperature. The addition can be done dropwise, and the temperature should be monitored.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Validation:

-

The identity and purity of the product should be confirmed by NMR, IR, and MS, comparing the obtained data with the predicted values.

-

The melting point of the purified product should be determined and compared to literature values if available.

Conclusion and Future Outlook

This compound is a molecule whose structural and electronic properties are dictated by the interplay of its bromo and methylsulfinyl substituents. While experimental crystallographic data remains to be reported, computational modeling provides a detailed and reliable picture of its molecular geometry. The spectroscopic data, predicted through established computational methods, serves as a valuable reference for its experimental characterization. The synthetic utility of this compound, particularly in cross-coupling and ortho-functionalization reactions, positions it as a key intermediate for the construction of complex molecular architectures relevant to drug discovery and materials science. Future research will likely focus on the experimental validation of its computed structure and the exploration of its reactivity in novel synthetic methodologies.

References

-

Organic Syntheses. (n.d.). Procedure for the Oxidation of a Sulfide to a Sulfoxide. Retrieved from [Link]

-

PubMed. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. Retrieved from [Link]

-

PubMed. (1982). Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results. Retrieved from [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on Orientation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Orientation of products substituent in monosubstituted benzene derivatives. Retrieved from [Link]

-

MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

ACS Publications. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Retrieved from [Link]

-

ResearchGate. (n.d.). B3LYP/6-31G (d, p) optimized structures under study. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental[2] and calculated bond lengths, bond angles and dihedral angles for the title molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected Bond Lengths (Angstroms) and Bond Angles (degrees) for Complexes 1−3. Retrieved from [Link]

-

Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved from [Link]

-

MDPI. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Retrieved from [Link]

-

ACS Publications. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

Grafiati. (2025). Journal articles: 'DFT / B3LYP / 6-31G (d'. Retrieved from [Link]

-

ACS Publications. (n.d.). Reviews. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Search Results. Retrieved from [Link]

-

ResearchGate. (n.d.). Table S1: Bond Lengths and Angles in 9 C(1). Retrieved from [Link]

-

PubMed. (1979). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. Retrieved from [Link]

Sources

- 1. 7321-58-6|this compound|BLD Pharm [bldpharm.com]

- 2. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. inpressco.com [inpressco.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Bromo-2-(methylsulfinyl)benzene via Selective Oxidation of 2-Bromothioanisole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(methylsulfinyl)benzene is a valuable chemical intermediate whose utility spans the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring a bromine atom for cross-coupling reactions and a sulfoxide moiety for directing metallation or further functionalization, makes it a strategic building block in the synthesis of complex molecules.[1][3] The most direct and efficient pathway to this compound is the selective oxidation of its sulfide precursor, 2-bromothioanisole.[1] This guide provides a comprehensive overview of this transformation, focusing on the underlying chemical principles, a field-proven experimental protocol, and critical parameters for process control to ensure high selectivity and yield. The primary challenge lies in achieving mono-oxidation to the desired sulfoxide while preventing over-oxidation to the corresponding sulfone, a common side product.[1][4][5]

Mechanistic Insights: The Chemistry of Sulfide Oxidation

The conversion of a sulfide to a sulfoxide is fundamentally a nucleophilic attack by the electron-rich sulfur atom on an electrophilic oxygen source. The selectivity of this process—halting the oxidation at the sulfoxide stage—is dictated by the choice of oxidant and the precise control of reaction conditions.

Common Oxidizing Agents and Mechanisms

Two of the most reliable and widely employed oxidants for this transformation are hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).

-

Hydrogen Peroxide (H₂O₂): Regarded as an ideal "green" oxidant, H₂O₂ is cost-effective, potent, and yields only water as a byproduct.[6][7] In a protic solvent like glacial acetic acid, the reaction proceeds efficiently without the need for transition-metal catalysts.[6] The mechanism involves the protonation of H₂O₂ by the acid, which increases its electrophilicity, followed by the nucleophilic attack from the sulfide's sulfur atom. The key steps are the concerted formation of the S-O bond and the cleavage of the weak O-O bond.[8][9][10] While alternative multi-step mechanisms have been explored, computational studies suggest a direct oxygen transfer is the most likely pathway.[8][10]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): This peroxyacid is a highly effective and selective oxidant for a wide range of substrates.[11] The oxidation of sulfides with m-CPBA proceeds through a well-established concerted transition state, often referred to as the "butterfly mechanism."[12] In this process, the oxygen atom is transferred directly from the peroxyacid to the sulfide.[11][13] The degree of oxidation is readily controlled by the stoichiometry; using approximately one equivalent of m-CPBA selectively yields the sulfoxide, whereas two or more equivalents drive the reaction to the sulfone.[14]

Generalized Oxidation Mechanism

The diagram below illustrates the fundamental nucleophilic attack of the sulfide on a generalized electrophilic oxygen source (represented as E-O), which is the core mechanistic step for oxidants like protonated H₂O₂ or m-CPBA.

Caption: Generalized mechanism of sulfide oxidation.

Experimental Protocol: A Validated "Green" Approach

This section details a robust and environmentally conscious protocol for the synthesis of this compound, adapted from established methods utilizing hydrogen peroxide and glacial acetic acid.[6] This approach is favored for its simplicity, high yields (typically 90-99% for various sulfides), and avoidance of toxic metal catalysts.[6]

Materials and Reagents

| Material/Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 2-Bromothioanisole | C₇H₇BrS | 203.10 | 19614-16-5 | Starting material. Purity ≥97%.[15][16] |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 7722-84-1 | 30% aqueous solution. Strong oxidizer. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent and catalyst. Corrosive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For neutralization (e.g., 4M solution). Corrosive. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

| Ethyl Acetate/Hexane | - | - | - | TLC eluent system. |

| Silica Gel Plates | - | - | - | For TLC monitoring. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromothioanisole (e.g., 10 mmol, 2.03 g) in glacial acetic acid (10 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (e.g., 40 mmol, 4.5 g or ~4 mL) dropwise to the stirred solution using a dropping funnel over 15-20 minutes. Causality: A slow, controlled addition at low temperature is critical to manage the exothermic nature of the oxidation and to prevent localized overheating, which would promote the formation of the sulfone byproduct.[14]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent like 30% ethyl acetate in hexane. The sulfoxide product is more polar than the starting sulfide and will have a lower Rf value. The reaction is typically complete when the starting material spot is no longer visible.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice (~50 g). Neutralize the solution by slowly adding a 4M aqueous solution of sodium hydroxide until the pH is ~7-8.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[6][17]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The product obtained is often of high purity.[6] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain analytically pure this compound.[17][18]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

Process Control and Optimization

Achieving a successful and selective synthesis hinges on the careful control of several key experimental variables.

| Parameter | Recommendation for Sulfoxide | Rationale & Impact on Selectivity |

| Oxidant Stoichiometry | 1.1 - 1.5 equivalents H₂O₂ | A slight excess ensures complete conversion of the sulfide. A large excess (>2.5 eq.) will aggressively drive the reaction towards the sulfone byproduct.[17][19] |

| Temperature Control | 0-5 °C during addition; Room Temp for reaction | The initial oxidation to sulfoxide is faster than the subsequent oxidation to sulfone. Low temperatures exploit this kinetic difference, maximizing selectivity.[20] |

| Rate of Addition | Slow, dropwise | Prevents localized temperature spikes and high concentrations of the oxidant, both of which favor over-oxidation. |

| Solvent | Glacial Acetic Acid | Acts as both a solvent and a co-reagent that activates the H₂O₂, enabling a metal-free process.[6][21] |

| Reaction Time | Monitor by TLC | Running the reaction for an unnecessarily long time after the starting material is consumed can increase the risk of slow over-oxidation. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Significant Sulfone Formation | - Excess oxidant used.- Temperature too high during addition.- Reaction left for too long. | - Recalculate and verify stoichiometry.- Ensure efficient cooling during H₂O₂ addition.- Monitor reaction closely and stop once the starting material is consumed. |

| Incomplete Reaction | - Insufficient oxidant.- Decomposed H₂O₂ solution.- Reaction time too short. | - Use a slight excess (1.1 eq.) of H₂O₂.- Use a fresh, properly stored bottle of H₂O₂.- Continue stirring at room temperature and monitor with TLC. |

| Low Isolated Yield | - Incomplete extraction.- Loss during neutralization/work-up. | - Perform at least three extractions with the organic solvent.- Ensure the aqueous layer is fully saturated with the organic solvent before separating. |

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Bromothioanisole: Can cause skin, eye, and respiratory irritation. Avoid inhalation and direct contact.

-

Hydrogen Peroxide (30%): A strong oxidizing agent. It is corrosive and can cause severe skin and eye burns. Keep away from combustible materials to prevent fire risk.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.

-

Dichloromethane: A volatile solvent. Handle in a fume hood to avoid inhalation.

Conclusion

The selective oxidation of 2-bromothioanisole to this compound is a crucial transformation for accessing a versatile synthetic intermediate. The protocol detailed herein, utilizing hydrogen peroxide in glacial acetic acid, represents a highly efficient, selective, and environmentally responsible method. For professionals in drug development and chemical research, mastery of this reaction is enabled by a firm understanding of the underlying mechanism and meticulous control over key parameters—namely oxidant stoichiometry and temperature. This approach provides a reliable pathway to high-purity material, minimizing the formation of the over-oxidized sulfone byproduct and ensuring a robust and scalable synthesis.

References

-

Bahrami, K., Khodaei, M. M., & Yousefi, B. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Journal of the Korean Chemical Society, 52(5), 539-542. Available at: [Link]

-

Bach, R. D., et al. (2000). On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. The Journal of Physical Chemistry A, 104(45), 10491-10499. Available at: [Link]

-

National Center for Biotechnology Information. (2024). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. PubMed. Available at: [Link]

-

Li, P., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. Available at: [Link]

-

Moghaddam, F. M., et al. (2015). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as heterogeneous and recyclable nanocatalyst. RSC Advances, 5(6), 4417-4427. Available at: [Link]

-

Bach, R. D., et al. (2000). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. The Journal of Physical Chemistry A, 104(45), 10491-10499. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

-

Ravindran, P., & Chidambaram, M. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. Available at: [Link]

-

Organic Syntheses. (n.d.). (S)-(-)-p-Bromophenyl methyl sulfoxide. Organic Syntheses. Available at: [Link]

-

Wikipedia. (2023). meta-Chloroperoxybenzoic acid. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... ResearchGate. Available at: [Link]

- Google Patents. (2001). WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. Google Patents.

-

Master Organic Chemistry. (2024). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-(methylthio)-. NIST WebBook. Available at: [Link]

-

ResearchGate. (2017). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-2-methanesulfinylbenzene. PubChem. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-3-(methylsulfinyl)benzene [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 15. 2-Bromothioanisole | 19614-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. Benzene, 1-bromo-2-(methylthio)- [webbook.nist.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]

- 21. researchgate.net [researchgate.net]

1-Bromo-2-(methylsulfinyl)benzene reactivity and electronic effects

An In-depth Technical Guide to the Reactivity and Electronic Effects of 1-Bromo-2-(methylsulfinyl)benzene

Abstract

This compound is a versatile bifunctional aromatic compound that serves as a valuable intermediate in modern organic synthesis.[1] Its unique electronic architecture, governed by the interplay between a deactivating, ortho,para-directing bromine atom and a strongly electron-withdrawing, metal-coordinating methylsulfinyl group, dictates a rich and nuanced reactivity profile. This guide provides an in-depth analysis of the synthesis, electronic properties, and synthetic utility of this reagent, with a particular focus on sulfoxide-directed ortho-metalation and its applications in the construction of complex molecular scaffolds for pharmaceutical and agrochemical research.[1]

Introduction and Physicochemical Properties

This compound, also known as 2-bromophenyl methyl sulfoxide, is a solid organic compound whose synthetic utility is derived from the strategic placement of its two functional groups.[1][2] The bromine atom provides a handle for a wide array of cross-coupling reactions, while the methylsulfinyl group is not only a powerful modulator of the ring's electronics but also a key director for regioselective functionalization.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7321-58-6 | [1][2][3] |

| Molecular Formula | C₇H₇BrOS | [1][2][4] |

| Molecular Weight | 219.10 g/mol | [1][2][4] |

| Appearance | Solid (typical) | |

| Storage | Sealed, dry, room temperature | [1] |

Synthesis of this compound

The most direct and common synthesis of this compound involves the selective oxidation of its sulfide precursor, 2-bromothioanisole (2-bromophenyl methyl sulfide).[1] The core challenge of this transformation is to prevent over-oxidation to the corresponding sulfone. This requires careful selection of the oxidant and strict control of reaction conditions.

Experimental Protocol: Oxidation of 2-Bromothioanisole

Objective: To synthesize this compound with high selectivity.

Materials:

-

2-Bromothioanisole

-

Oxidizing agent (e.g., Oxone®, m-CPBA, or hydrogen peroxide)

-

Solvent (e.g., Methanol, Dichloromethane)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 2-bromothioanisole in an appropriate solvent and cool the solution in an ice bath (0 °C).

-

Slowly add one equivalent of the chosen oxidizing agent. The stoichiometry is critical to minimize sulfone formation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) if necessary.

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate pure this compound.

Caption: Synthetic pathway to this compound.

Analysis of Electronic Effects

The reactivity of the benzene ring is dictated by the combined electronic influence of the bromo and methylsulfinyl substituents.

-

Bromo Group (-Br): The bromine atom exhibits a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic attack. However, it possesses lone pairs of electrons that can be donated into the ring via resonance, a +R effect. This resonance donation stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions.[1] Consequently, the bromo group is a deactivating but ortho, para-director .[1][5]

-

Methylsulfinyl Group (-S(O)CH₃): The methylsulfinyl group is strongly electron-withdrawing due to the inductive effect of the electronegative oxygen atom.[1][6] This effect significantly deactivates the aromatic ring, making electrophilic substitutions much slower than on unsubstituted benzene. It is generally considered a meta-director for electrophilic aromatic substitution.[1]

Reactivity Profile

Directed ortho-Metalation (DoM)

The most synthetically powerful characteristic of the sulfoxide group is its ability to act as a Directed Metalation Group (DMG).[7][8] The Lewis basic oxygen atom of the sulfinyl group coordinates strongly to an organolithium reagent, such as n-butyllithium (n-BuLi). This coordination pre-positions the base to selectively deprotonate the sterically accessible C6 hydrogen, which is ortho to both substituents. This generates a highly reactive aryllithium intermediate that can be trapped by a wide variety of electrophiles (E+).

This reaction is highly regioselective, providing a reliable method to introduce a third substituent specifically at the C6 position, a feat that is difficult to achieve through classical electrophilic aromatic substitution.[9]

Caption: Workflow for Sulfoxide-Directed ortho-Metalation (DoM).

Electrophilic Aromatic Substitution (EAS)

While both groups deactivate the ring, forcing conditions can promote electrophilic substitution. The regiochemical outcome is determined by the competing directing effects:

-

C4 Position: This position is para to the ortho,para-directing bromo group and meta to the meta-directing sulfinyl group.[1]

-

C6 Position: ortho to both groups, highly sterically hindered and electronically disfavored.

-

C5 Position: meta to the bromo group and para to the sulfinyl group.

-

C3 Position: ortho to the bromo group and meta to the sulfinyl group.

Given the alignment of directing effects, the C4 position is the most probable site for electrophilic attack, should the reaction proceed.[1]

Cross-Coupling Reactions

The carbon-bromine bond provides a reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of carbon-based or heteroatom-based substituents at the C1 position. Common examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters.

-

Stille Coupling: Reaction with organostannanes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

These reactions transform the compound into a more complex scaffold, leveraging the directing power of the sulfoxide in one step and the coupling capability of the bromide in a subsequent step.[1]

Reactions at the Sulfinyl Moiety

The sulfinyl group itself can undergo transformations. For instance, activation of the sulfoxide oxygen by an electrophile (e.g., an acylating agent) can initiate a Pummerer-type rearrangement, leading to the formation of an α-acyloxythioether.[1]

Applications in Organic Synthesis

The unique reactivity of this compound makes it a strategic building block for constructing complex molecules.[1]

-

Precursor for Polysubstituted Arenes: By using a sequence of DoM followed by a cross-coupling reaction, chemists can achieve controlled, regioselective synthesis of trisubstituted benzene derivatives.

-

Synthesis of Heterocycles: The ortho-lithiated intermediate can be trapped with suitable electrophiles to initiate intramolecular cyclization, leading to the formation of benzo-fused heterocycles, which are prevalent motifs in pharmaceuticals.[1]

-

Pharmaceutical and Agrochemical Intermediate: The compound serves as a key starting material in the development of active pharmaceutical ingredients (APIs) and crop protection agents.[1][10]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by spectroscopic methods.

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Key Features |

| ¹H NMR | ~2.7-3.0 | Singlet (3H) | Methyl protons on the sulfoxide group. |

| ~7.2-8.0 | Multiplet (4H) | Aromatic protons exhibiting complex splitting patterns due to ortho, meta, and para coupling. | |

| ¹³C NMR | ~40-45 | Methyl carbon. | |

| ~120-145 | Six distinct signals for the aromatic carbons, including the carbon bearing the bromine (C-Br) and the carbon bearing the sulfoxide (C-S). |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its two functional groups. The sulfoxide group offers powerful, regioselective control over C-H functionalization via directed ortho-metalation, while the bromine atom serves as a versatile linchpin for cross-coupling reactions. This combination provides a robust platform for the efficient assembly of highly substituted aromatic and heterocyclic systems, cementing its role as a key building block in the fields of drug discovery and materials science.

References

-

PubChem. (n.d.). 1-Bromo-2-methanesulfinylbenzene. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Retrieved January 17, 2026, from [Link]

-

Electronic Effects of the Sulfinyl and Sulfonyl Groups - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Flemming, J. P., Berry, M. B., & Brown, J. M. (2008). Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Organic & Biomolecular Chemistry, 6(7), 1215-1221. [Link]

-

Directed ortho metalation - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Ortho-Metalation of Enantiopure Aromatic Sulfoxides and Stereocontrolled Addition to Imines | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

-

This compound | Arctom. (n.d.). Arctom. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Bromo-2-methanesulfinylbenzene | C7H7BrOS | CID 11074873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7321-58-6|this compound|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

Understanding 1-Bromo-2-(methylsulfinyl)benzene: A Physicochemical Overview

An In-depth Technical Guide to the Solubility of 1-Bromo-2-(methylsulfinyl)benzene in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a versatile chemical intermediate in the pharmaceutical and agrochemical industries.[1] Recognizing the frequent absence of exhaustive quantitative solubility data in public literature, this document furnishes researchers, scientists, and drug development professionals with a robust framework for both predicting and experimentally determining the solubility of this compound. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring scientific integrity and practical utility.

This compound, also known as 2-bromophenyl methyl sulfoxide, is an organosulfur compound with the molecular formula C₇H₇BrOS.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom and a methylsulfinyl group, dictates its physicochemical properties and, consequently, its solubility behavior.

A molecule's solubility is fundamentally governed by the principle of "like dissolves like," which relates to polarity, hydrogen bonding capability, and other intermolecular forces.[3] The key physicochemical properties of this compound, computed by PubChem, are summarized below and provide the basis for solubility prediction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 219.10 g/mol | [2] |

| XLogP3-AA | 1.7 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 36.3 Ų | [2] |

The methylsulfinyl (-S=O) group imparts significant polarity to the molecule, with the oxygen atom acting as a hydrogen bond acceptor. The XLogP3 value of 1.7 suggests a degree of lipophilicity, indicating that the compound will have solubility in both polar and some non-polar organic solvents. The absence of a hydrogen bond donor implies that its interaction with protic solvents will be primarily through the acceptance of a hydrogen bond.

Predictive Solubility Framework

Based on the molecule's structure and physicochemical properties, we can predict its qualitative solubility across a spectrum of common organic solvents. The sulfoxide group's polarity suggests good solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents. The presence of the phenyl ring and bromine atom suggests some solubility in less polar solvents.

Diagram 1: Logical Flow for Solubility Prediction

The following diagram illustrates the decision-making process for predicting the solubility of this compound based on solvent and solute properties.

Caption: Logical workflow for predicting solubility.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Type | Polarity Index | Predicted Solubility | Rationale |

| n-Hexane | Non-Polar | 0.1 | Low | Dominated by weak van der Waals forces; significant polarity mismatch. |

| Toluene | Non-Polar (Aromatic) | 2.4 | Low to Moderate | π-π stacking interactions with the benzene ring may enhance solubility slightly compared to aliphatic non-polar solvents. |

| Diethyl Ether | Low Polarity Aprotic | 2.8 | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but overall polarity is low. |

| Dichloromethane | Low Polarity Aprotic | 3.1 | Moderate to High | Capable of dipole-dipole interactions with the sulfoxide group. |

| Chloroform | Low Polarity Aprotic | 4.1 | High | A good solvent for moderately polar compounds. Often used in reactions involving similar sulfoxides.[3] |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | A good balance of polarity to dissolve the compound. |

| Acetone | Polar Aprotic | 5.1 | High | The polar carbonyl group interacts favorably with the polar sulfoxide group. |

| Ethanol | Polar Protic | 4.3 | High (especially when heated) | The hydroxyl group can hydrogen-bond with the sulfoxide oxygen. Literature on a similar isomer shows high solubility in hot ethanol.[3] |

| Methanol | Polar Protic | 5.1 | High | Similar to ethanol, its high polarity and hydrogen bonding ability should facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | As a highly polar aprotic solvent, DMSO is an excellent solvent for other sulfoxides.[4][5] |

Quantitative Solubility Determination: An Experimental Protocol

As precise solubility values (e.g., in g/L or mol/L) for this compound are not widely published, an experimental approach is necessary. The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of a solid compound in an organic solvent using a gravimetric method.

Diagram 2: Experimental Workflow for Solubility Determination

This diagram outlines the sequential steps for the experimental measurement of solubility.

Caption: Step-by-step experimental workflow for solubility determination.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps or other sealable containers

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Syringes (glass or polypropylene)

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)

-

Drying oven or vacuum oven

-

Desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh a vial (M_vial).

-

Add a known mass of the chosen solvent to the vial (M_solvent).

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or on a stirrer. The temperature should be controlled and recorded.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24 hours, which can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Isolation:

-

Once equilibrated, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.

-

Dispense the filtered, saturated solution into a second, pre-weighed vial (M_vial2).

-

-

Gravimetric Analysis:

-

Weigh the second vial containing the saturated solution to determine the total mass (M_total). The mass of the saturated solution is M_solution = M_total - M_vial2.

-

Evaporate the solvent. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point to avoid loss of solute.

-

Once the solvent is removed, dry the vial containing the solid residue in a vacuum oven until a constant mass is achieved.

-

Cool the vial in a desiccator and weigh it to get the final mass (M_final). The mass of the dissolved solute is M_solute = M_final - M_vial2.

-

-

Calculation of Solubility:

-

Solubility in g / 100 g solvent:

-

Mass of solvent in the aliquot: M_solvent_aliquot = M_solution - M_solute

-

Solubility = (M_solute / M_solvent_aliquot) * 100

-

-

Solubility in g / 100 mL solvent:

-

Volume of solvent in the aliquot: V_solvent_aliquot = M_solvent_aliquot / Density_solvent

-

Solubility = (M_solute / V_solvent_aliquot) * 100

-

-

Solubility in mol/L:

-

Moles of solute: n_solute = M_solute / 219.10 g/mol

-

Volume of solution (can be approximated by volume of solvent if the solution is not too concentrated, or measured separately): V_solution

-

Molar Solubility = n_solute / V_solution (in Liters)

-

-

Data Presentation Framework

For systematic and comparable results, we recommend recording the experimentally determined solubility data in the following standardized tables.

Table 3: Quantitative Solubility of this compound in g/100 mL

| Temperature (°C) | Methanol | Ethanol | Acetone | Dichloromethane | Toluene | n-Hexane |

| 20 | ||||||

| 30 | ||||||

| 40 | ||||||

| 50 |

Table 4: Molar Solubility of this compound in mol/L

| Temperature (°C) | Methanol | Ethanol | Acetone | Dichloromethane | Toluene | n-Hexane |

| 20 | ||||||

| 30 | ||||||

| 40 | ||||||

| 50 |

References

-

PubChem. (n.d.). 1-Bromo-2-methanesulfinylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Drago, C., Walker, E.-J., Caggiano, L., & Jackson, R. F. W. (2009). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses, 86, 121. doi:10.15227/orgsyn.086.0121. Retrieved from [Link]

-

Wikipedia. (2023, March 29). Dimethyl sulfoxide. Retrieved from [Link]

-

Sciencemadness Wiki. (2021, March 28). Dimethyl sulfoxide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-Bromo-2-(methylsulfinyl)benzene

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and storage requirements for 1-Bromo-2-(methylsulfinyl)benzene (CAS No. 7321-58-6). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes critical safety information with practical, field-proven insights to ensure minimal risk and maximum integrity in experimental design. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles and authoritative data.

Introduction: Understanding the Compound

This compound is an organosulfur compound featuring a benzene ring substituted with both a bromine atom and a methylsulfinyl group.[1] While specific toxicological data for this compound is limited, its structural motifs—a halogenated aromatic ring and a sulfoxide group—necessitate a cautious and well-informed approach to its handling. The sulfoxide functional group, notably present in Dimethyl Sulfoxide (DMSO), is known for its ability to enhance dermal penetration, a property that must be considered a potential risk, as it could facilitate the absorption of the compound itself or any other toxic substances it may be mixed with.[2][3] Therefore, the following guidelines are based on its known GHS classifications and the established safety profiles of structurally related chemicals.[1]

Section 1: Hazard Identification and GHS Classification

A thorough understanding of a chemical's hazards is the foundation of its safe use. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate the necessary precautions.[1]

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | | Warning |

Expert Analysis of Hazards:

-

H302 (Harmful if swallowed): Ingestion of this compound can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene, such as washing hands thoroughly after handling.

-

H315 (Causes skin irritation): Direct contact with the skin is likely to cause irritation, redness, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[4]

-

H319 (Causes serious eye irritation): The compound poses a significant risk to the eyes, capable of causing serious irritation upon contact from splashes or vapors. This mandates the use of chemical splash goggles as a minimum requirement for eye protection.[5]

-

H335 (May cause respiratory irritation): Inhalation of vapors, mists, or aerosols can irritate the respiratory tract. All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.[4]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work involving this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[6] The hood ensures that any vapors or aerosols are contained and exhausted away from the operator.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.

-

Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation where the chemical is handled.[5]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[7] | Protects against splashes and vapors, which can cause serious eye irritation.[7] |